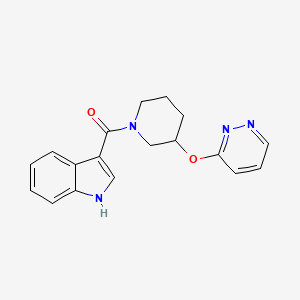

(1H-indol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1H-indol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone, also known as JNJ-54175446, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been shown to have potential therapeutic applications in the areas of cancer, inflammation, and neurodegenerative diseases.

Wissenschaftliche Forschungsanwendungen

- Compound Activity : The synthesized compound 3-(1-(3-(1H-imidazol-1-yl)propyl)-6-bromo-1H-indol-3-yl)-4-(1-methyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-1H-pyrrole-2,5-dione (IXb) demonstrated potent inhibition of IDH1-R132H (IC50 = 0.031 μM) and effectively reduced the production of 2-hydroxyglutarate (2-HG) in U87MG IDH1-R132H cells .

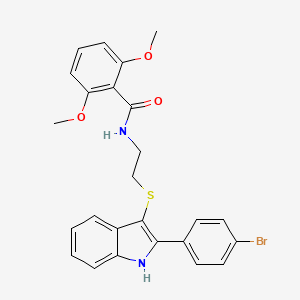

- Application : The compound’s indole moiety may contribute to its anti-tumor properties, making it relevant for cancer research .

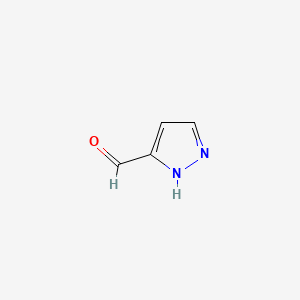

- Strategy : A novel base-promoted fused β-carboline formation involves the compound’s indole ring. This cascade reaction utilizes ammonium salts as a nitrogen source and demonstrates selectivity control .

- Indole-3-acetic Acid : This plant hormone, produced by the degradation of tryptophan, contains an indole moiety. Derivatives of indole have diverse pharmacological activities, including potential clinical applications .

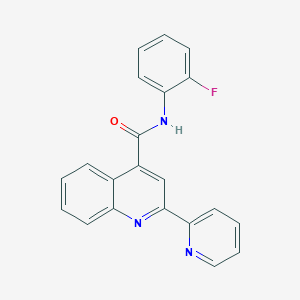

- Example : SAR studies could explore substituents on the indole and pyridazinone rings to optimize binding affinity and specificity .

Inhibition of Mutant Isocitrate Dehydrogenase-1 (IDH1-R132H)

Indole Derivatives in Cancer Treatment

Fused β-Carboline Formation

Biological and Clinical Applications

Structure–Activity Relationships (SAR) Studies

Molecular Modeling and Docking Studies

Wirkmechanismus

Target of Action

Similar compounds with an indole moiety have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Compounds with similar structures have been found to inhibit the production of 2-hg in u87mg idh1-r132h cells . This suggests that the compound might affect the isocitrate dehydrogenase-1 (IDH1) pathway, leading to a decrease in the production of 2-HG.

Result of Action

Similar compounds have been found to exhibit significant potency to idh1-r132h inhibition . This suggests that the compound might have a similar effect, leading to a decrease in the production of 2-HG in cells.

Zukünftige Richtungen

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for (1H-indol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone could involve further exploration of its potential therapeutic applications.

Eigenschaften

IUPAC Name |

1H-indol-3-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c23-18(15-11-19-16-7-2-1-6-14(15)16)22-10-4-5-13(12-22)24-17-8-3-9-20-21-17/h1-3,6-9,11,13,19H,4-5,10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUPXJLHTROGOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CNC3=CC=CC=C32)OC4=NN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-indol-3-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enyl acetamide](/img/structure/B2389824.png)

![N-([2,2'-bifuran]-5-ylmethyl)thiophene-2-carboxamide](/img/structure/B2389825.png)

![(5-chlorothiophen-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2389828.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2389837.png)

![2-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2389838.png)

![2,4-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2389839.png)

![[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2389841.png)

![N-(2,3-dichlorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2389843.png)

![6-(2-chloro-6-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2389846.png)

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2389847.png)